molecular formula C23H44O4Si B15165764 Propanoic acid, 3-[(1S)-1-[(1S,3aR,4S,7aR)-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]octahydro-7a-methyl-1H-inden-1-yl]ethoxy]-, ethyl ester

Propanoic acid, 3-[(1S)-1-[(1S,3aR,4S,7aR)-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]octahydro-7a-methyl-1H-inden-1-yl]ethoxy]-, ethyl ester

Cat. No.: B15165764
M. Wt: 412.7 g/mol
InChI Key: UBKYGHHZIXEZEA-IMTDXAGJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propanoic acid, 3-[(1S)-1-[(1S,3aR,4S,7aR)-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]octahydro-7a-methyl-1H-inden-1-yl]ethoxy]-, ethyl ester is a structurally complex ester derivative of propanoic acid. Its defining features include:

  • Chiral centers: Multiple stereochemical configurations (1S, 3aR, 4S, 7aR) in the octahydroindenyl backbone, critical for three-dimensional conformation and biological interactions.
  • Functional groups: A tert-butyldimethylsilyl (TBDMS) ether at the 4-position of the indenyl moiety, enhancing steric protection and hydrophobicity, and an ethoxy-propanoate ester group.

This compound’s design suggests applications in pharmaceutical chemistry, particularly as a synthetic intermediate or prodrug, leveraging the TBDMS group for controlled release or metabolic stability .

Properties

Molecular Formula

C23H44O4Si

Molecular Weight

412.7 g/mol

IUPAC Name

ethyl 3-[1-[(7aR)-4-[tert-butyl(dimethyl)silyl]oxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]ethoxy]propanoate

InChI

InChI=1S/C23H44O4Si/c1-9-25-21(24)14-16-26-17(2)18-12-13-19-20(11-10-15-23(18,19)6)27-28(7,8)22(3,4)5/h17-20H,9-16H2,1-8H3/t17?,18?,19?,20?,23-/m1/s1

InChI Key

UBKYGHHZIXEZEA-IMTDXAGJSA-N

Isomeric SMILES

CCOC(=O)CCOC(C)C1CCC2[C@@]1(CCCC2O[Si](C)(C)C(C)(C)C)C

Canonical SMILES

CCOC(=O)CCOC(C)C1CCC2C1(CCCC2O[Si](C)(C)C(C)(C)C)C

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • The TBDMS group in the target compound provides superior steric protection compared to ethoxydimethylsilyl (CAS 58751-56-7), reducing susceptibility to enzymatic or acidic hydrolysis .

Bioactivity and Functional Comparisons

Table 2: Bioactivity and Functional Insights

Compound Reported Bioactivity Mode of Action Insights
Target Compound Limited direct data; inferred from structural analogs Likely modulates steroidogenic enzymes or nuclear receptors due to indenyl-TBDMS scaffold
Aglaithioduline (70% similarity to SAHA) HDAC inhibition Structural similarity to SAHA suggests epigenetic modulation potential
Salternamide E (marine-derived) Cytotoxic activity Actinomycete-derived; targets microtubule assembly
Ethyl 3-ethoxypropionate Solvent, plasticizer No direct bioactivity; industrial applications

Key Observations :

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